molecular formula C14H26N2O3 B1388071 1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester CAS No. 1181759-11-4

1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester

Cat. No.: B1388071
CAS No.: 1181759-11-4
M. Wt: 270.37 g/mol
InChI Key: JQPAAVMXIVKROP-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H26N2O2. It is a cyclic amine derivative of piperidine, which is an organic compound found in nature and used as an intermediate in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester typically involves the reaction of piperidine derivatives with cyclopropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential to act as a receptor agonist and enzyme inhibitor.

    Medicine: Investigated for its potential antidepressant, anxiolytic, anti-inflammatory, and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester involves its binding to various receptors, including serotonin, dopamine, and norepinephrine receptors. This binding activates the receptors and triggers a cascade of biochemical and physiological effects. The compound has been found to modulate the release of various neurotransmitters, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[(methoxy(methyl)carbamoyl]piperidine-1-carboxylate: Similar in structure but with different functional groups.

    Tert-butyl (4-aminocyclohexyl)carbamate: Another cyclic amine derivative with different substituents.

    Tert-butyl 4-(cyclopropylamino)-4-methylpiperidine-1-carboxylate: Similar core structure with variations in the substituents .

Uniqueness

1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to bind to multiple receptors and modulate neurotransmitter release sets it apart from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-[(cyclopropylamino)methyl]-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-6-14(18,7-9-16)10-15-11-4-5-11/h11,15,18H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPAAVMXIVKROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CNC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A sealable reaction vessel was charged with 1,1-dimethylethyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (14.07 mmol), ethanol (70 mL) and cyclopropylamine (42.2 mmol). The vessel was purged with nitrogen, sealed and placed in a 75° C. oil bath for 20 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The resulting oil was purified by silica gel chromatography (5% methanol in ethyl acetate). The appropriate fractions were concentrated under reduced pressure and dried to afford the title product (3.56 g, 94% yield) as a viscous colorless oil. MS(ES)+ m/e 271.4 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 4.20 (s, 1 H), 3.59 (d, J=12.6 Hz, 2 H), 3.05 (br. s., 2 H), 2.16-2.00 (m, 2 H), 1.49-1.31 (m, 14 H), 0.42-0.29 (m, 2 H), 0.24-0.13 (m, 2 H).
Quantity
14.07 mmol
Type
reactant
Reaction Step One
Quantity
42.2 mmol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester
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1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester
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1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester
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1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester
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1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester
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1-Piperidinecarboxylic acid, 4-[(cyclopropylamino)methyl]-4-hydroxy-, 1,1-dimethylethyl ester

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